N-(2-allyl-3-hydroxyphenyl)acetamide
Overview
Description
N-(2-allyl-3-hydroxyphenyl)acetamide: is an organic compound with the molecular formula C11H13NO2 It is a derivative of acetamide, featuring an allyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-allyl-3-hydroxyphenyl)acetamide typically involves the reaction of 2-allyl-3-hydroxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-allyl-3-hydroxyaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in a solvent such as dichloromethane or ethanol, at a temperature range of 0-25°C.
Procedure: The 2-allyl-3-hydroxyaniline is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to react for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-allyl-3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The allyl group can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2-allyl-3-hydroxybenzaldehyde or 2-allyl-3-hydroxybenzoic acid.
Reduction: Formation of N-(2-allyl-3-hydroxyphenyl)ethylamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-(2-allyl-3-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-allyl-3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The hydroxy group can participate in hydrogen bonding, while the allyl group can undergo metabolic transformations, contributing to the compound’s biological activity.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)acetamide: Lacks the allyl group, which may result in different chemical and biological properties.
N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group, which can significantly alter its reactivity and biological activity.
N-(2-hydroxy-5-nitrosophenyl)acetamide:
Uniqueness: N-(2-allyl-3-hydroxyphenyl)acetamide is unique due to the presence of both the allyl and hydroxyphenyl groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-hydroxy-2-prop-2-enylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-5-9-10(12-8(2)13)6-4-7-11(9)14/h3-4,6-7,14H,1,5H2,2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGKMAMUVWHACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)O)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001248491 | |
Record name | N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37439-79-5 | |
Record name | N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37439-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-Hydroxy-2-(2-propen-1-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001248491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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